molecular formula C16H21N3O B2518766 N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide CAS No. 1428001-63-1

N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide

Cat. No. B2518766
CAS RN: 1428001-63-1
M. Wt: 271.364
InChI Key: XUDACMZHMQFCKR-UHFFFAOYSA-N
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Description

N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide, also known as MPP, is a small molecule that has been extensively studied for its potential use in scientific research. MPP is a piperidine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide acts as a potent inhibitor of the dopamine transporter, blocking the reuptake of dopamine and leading to increased dopamine levels in the brain. N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide has also been shown to interact with other neurotransmitter systems, including the serotonin and norepinephrine systems, although the exact mechanisms of these interactions are still being investigated.
Biochemical and Physiological Effects:
N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects, including effects on neurotransmitter release, gene expression, and cell signaling pathways. N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide has been shown to increase dopamine release in the brain, leading to increased locomotor activity and reward-seeking behavior. N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide has also been shown to modulate the activity of several signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide in lab experiments is its potency and selectivity for the dopamine transporter. N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide has been shown to be a highly specific inhibitor of the dopamine transporter, making it a valuable tool for investigating the role of dopamine in various biological processes. However, one limitation of using N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide, including investigating its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and addiction. Additionally, further studies are needed to elucidate the exact mechanisms underlying N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide's interactions with other neurotransmitter systems, as well as its effects on various signaling pathways. Overall, N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide is a valuable tool for investigating the mechanisms underlying various biological processes, and its potential applications in both basic and clinical research warrant further investigation.

Synthesis Methods

The synthesis of N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide involves several steps, starting with the reaction of 2-pyridinemethanol with propargyl bromide to form 2-(prop-2-yn-1-yl)pyridine. This compound is then reacted with N-methylpiperidine-4-carboxylic acid to form N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide. The synthesis of N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide has been optimized over the years, resulting in higher yields and purities.

Scientific Research Applications

N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide has been used in a variety of scientific research applications, including studies on the central nervous system, cancer, and inflammation. N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine, making it a valuable tool for investigating the mechanisms underlying various neurological disorders.

properties

IUPAC Name

N-methyl-1-prop-2-ynyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-3-10-19-11-7-14(8-12-19)16(20)18(2)13-15-6-4-5-9-17-15/h1,4-6,9,14H,7-8,10-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDACMZHMQFCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=N1)C(=O)C2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide

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